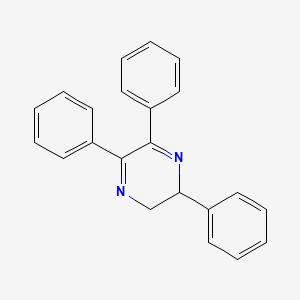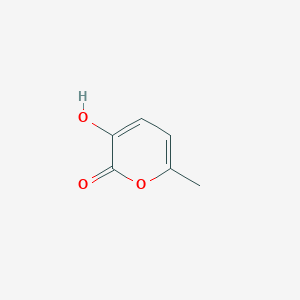
3-hydroxy-6-methyl-2(2H)-pyranone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-6-methyl-2(2H)-pyranone is an organic compound with the molecular formula C6H6O3. It is a derivative of pyranone, characterized by a hydroxyl group at the third position and a methyl group at the sixth position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-6-methyl-2(2H)-pyranone typically involves the condensation of 2,6-dimethyl-4H-pyran-4-one with formaldehyde under acidic conditions. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the pyranone ring.
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-6-methyl-2(2H)-pyranone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: 3-Keto-6-methyl-2(2H)-pyranone or 3-carboxy-6-methyl-2(2H)-pyranone.
Reduction: 3-Hydroxy-6-methyl-2(2H)-pyranol.
Substitution: Various substituted pyranone derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-6-methyl-2(2H)-pyranone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the development of pharmaceuticals and nutraceuticals.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of flavors and fragrances due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3-hydroxy-6-methyl-2(2H)-pyranone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-6-methyl-2(2H)-pyranone can be compared with other similar compounds, such as:
Kojic Acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one): Both compounds have hydroxyl groups, but kojic acid has an additional hydroxymethyl group, which enhances its chelating ability and antimicrobial activity.
2-Hydroxy-6-methylpyridine: This compound has a similar structure but lacks the pyranone ring, resulting in different chemical properties and reactivity.
3-Hydroxy-2-methyl-4H-pyran-4-one: Similar to this compound but with the methyl group at the second position, affecting its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
73692-69-0 |
|---|---|
Molekularformel |
C6H6O3 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
3-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C6H6O3/c1-4-2-3-5(7)6(8)9-4/h2-3,7H,1H3 |
InChI-Schlüssel |
MJIACMMODTYUHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


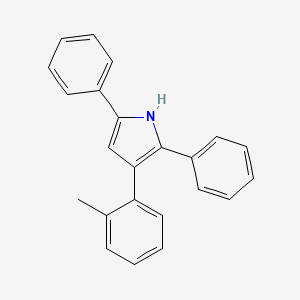
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
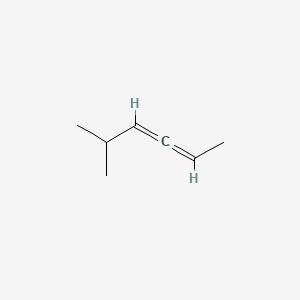
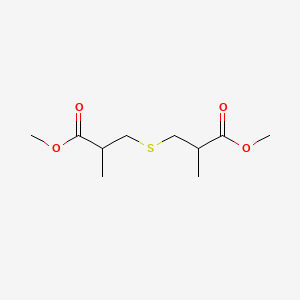
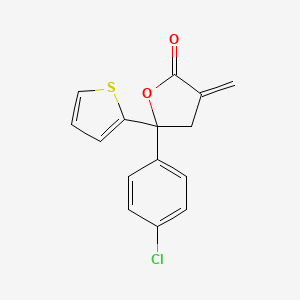
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)

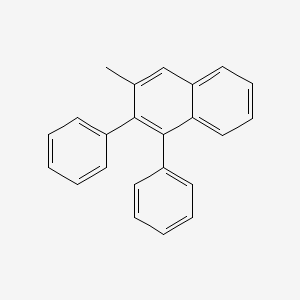
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
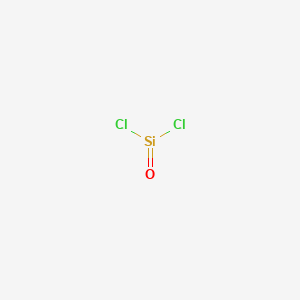
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)
